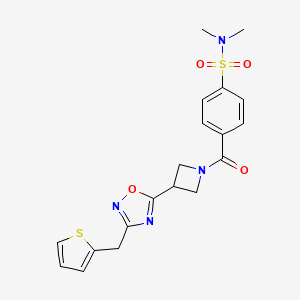
N,N-dimethyl-4-(3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N-dimethyl-4-(3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide, often referred to as compound 1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of compound 1, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is C19H20N4O4S2, with a molecular weight of 432.5 g/mol. The structure features a thiophene moiety linked to a 1,2,4-oxadiazole ring and an azetidine carbonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₄S₂ |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1396851-28-7 |
Synthesis
Compound 1 was synthesized through a multi-step reaction involving the coupling of thiophene derivatives with azetidine and benzenesulfonamide frameworks. The synthesis process typically includes:
- Formation of the thiophene derivative.
- Synthesis of the oxadiazole ring.
- Coupling reactions to form the final sulfonamide structure.
Anticancer Properties
Recent studies have indicated that compound 1 exhibits significant anticancer activity against various human cancer cell lines, including HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The compound's mechanism involves:
- Inhibition of Carbonic Anhydrases : Compound 1 has been shown to inhibit carbonic anhydrases (CAs), particularly CA IX and CA XII, which are overexpressed in many tumors. Inhibitory concentrations (IC50) for CA IX ranged from 29.0 nM to 1082.0 nM across different derivatives .
| Target Enzyme | IC50 Range (nM) |
|---|---|
| CA II | 80.3 - 1403.1 |
| CA IX | 29.0 - 1082.0 |
| CA XII | 40.6 - 140.8 |
The biological activity of compound 1 is attributed to its ability to alter the tumor microenvironment by raising the pH and inhibiting tumor-associated enzymes like carbonic anhydrases . This action not only impairs tumor growth but also enhances the efficacy of other anticancer therapies.
Anti-inflammatory Activity
Additionally, similar compounds within the sulfonamide class have demonstrated anti-inflammatory properties. Studies have shown that derivatives exhibit comparable effects to nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in inflammatory conditions .
Case Studies
Several case studies highlight the effectiveness of compound 1 in preclinical settings:
- Study on HT-29 Cells : In vitro assays demonstrated that treatment with compound 1 significantly reduced cell viability in HT-29 cells by inducing apoptosis.
- MDA-MB-231 Model : In vivo studies using xenograft models revealed that administration of compound 1 led to reduced tumor size compared to control groups.
Propiedades
IUPAC Name |
N,N-dimethyl-4-[3-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-22(2)29(25,26)16-7-5-13(6-8-16)19(24)23-11-14(12-23)18-20-17(21-27-18)10-15-4-3-9-28-15/h3-9,14H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIHAJQSDAYTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













